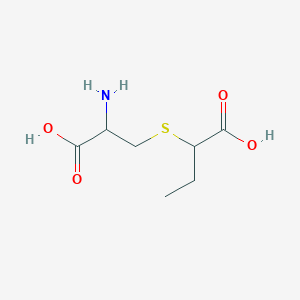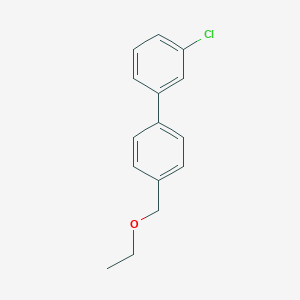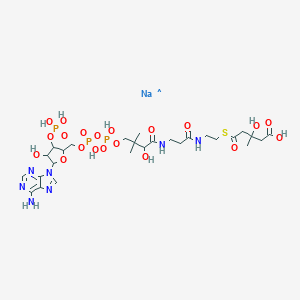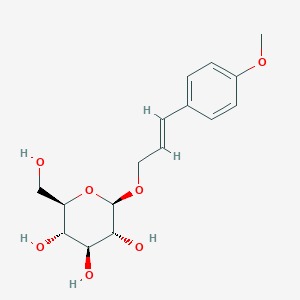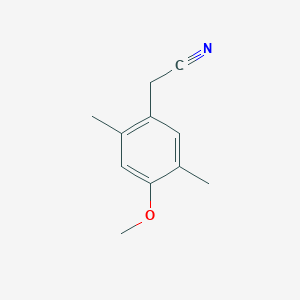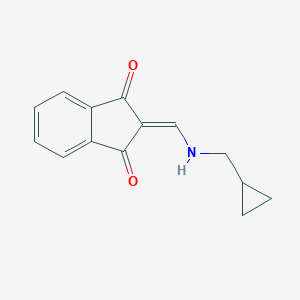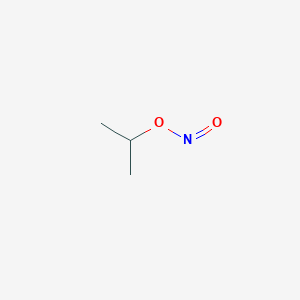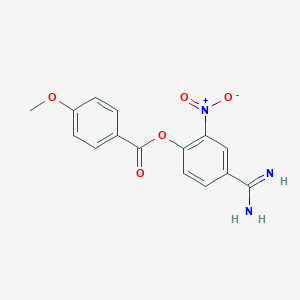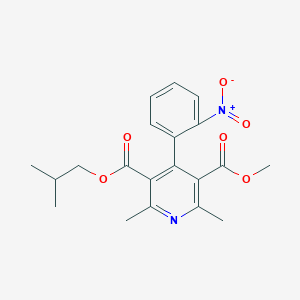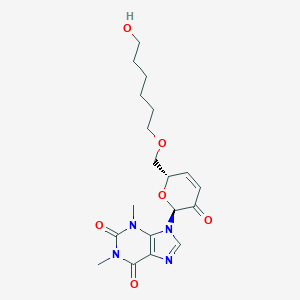
Dhp-TH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dhp-TH, also known as 1,4-dihydropyridine-thiazolidine hybrid, is a novel chemical compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. The compound is synthesized by combining 1,4-dihydropyridine and thiazolidine, resulting in a hybrid molecule with unique properties.
作用機序
The mechanism of action of Dhp-TH is not fully understood, but it is believed to act by modulating various signaling pathways in cells. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and protein kinase C (PKC), which play a role in inflammation and cancer development. Additionally, Dhp-TH has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in glucose metabolism and adipogenesis.
生化学的および生理学的効果
Dhp-TH has been shown to have various biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. Additionally, Dhp-TH has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
Dhp-TH has several advantages for lab experiments, including its ease of synthesis, stability, and relatively low cost. However, the compound has limitations, including its low solubility in water, which can make it difficult to administer in animal models. Additionally, the compound has not yet been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
将来の方向性
There are several future directions for the study of Dhp-TH. One direction is to further investigate the compound's mechanism of action and signaling pathways. Additionally, more studies are needed to determine the compound's safety and efficacy in humans. Further research is also needed to explore the potential use of Dhp-TH in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Finally, research is needed to develop new formulations of Dhp-TH that can improve its solubility and bioavailability.
合成法
The synthesis of Dhp-TH involves the reaction of Dhp-THyridine and thiazolidine in the presence of a suitable catalyst. The reaction proceeds via a one-pot, two-step process, resulting in the formation of Dhp-TH. The synthesis method is relatively simple and can be carried out in a laboratory setting, making it accessible to researchers.
科学的研究の応用
Dhp-TH has shown potential in various scientific research applications, including drug discovery and development, medicinal chemistry, and pharmacology. The compound has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, Dhp-TH has been studied for its antioxidant and anti-inflammatory properties.
特性
CAS番号 |
107838-98-2 |
|---|---|
製品名 |
Dhp-TH |
分子式 |
C19H26N4O6 |
分子量 |
406.4 g/mol |
IUPAC名 |
9-[(2S,6S)-2-(6-hydroxyhexoxymethyl)-5-oxo-2H-pyran-6-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C19H26N4O6/c1-21-16-15(17(26)22(2)19(21)27)20-12-23(16)18-14(25)8-7-13(29-18)11-28-10-6-4-3-5-9-24/h7-8,12-13,18,24H,3-6,9-11H2,1-2H3/t13-,18-/m0/s1 |
InChIキー |
FHOFJRKDXZHSEO-UGSOOPFHSA-N |
異性体SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2[C@@H]3C(=O)C=C[C@H](O3)COCCCCCCO |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C(=O)C=CC(O3)COCCCCCCO |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C(=O)C=CC(O3)COCCCCCCO |
同義語 |
7-(3,4-dideoxy-6-O-(6-hydroxyhexyl)hex-3-enopyranosyl-2-ulose)theophylline DHP-TH |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



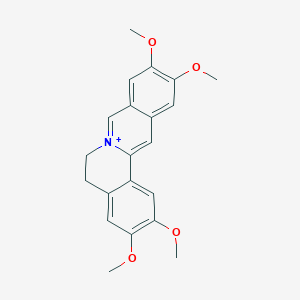
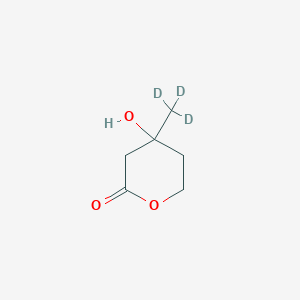
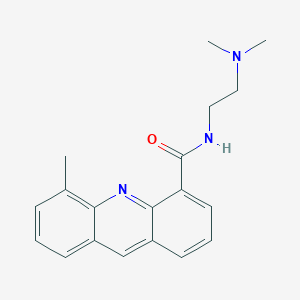
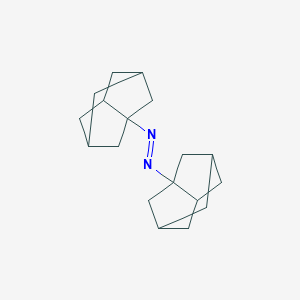
![5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B26766.png)
